![molecular formula C14H14ClN3O B2354594 3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034339-77-8](/img/structure/B2354594.png)
3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
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Overview
Description
The compound “3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide” is a chemical compound that is part of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine class . It is synthesized in a cost-efficient manner and can be modified by various functional groups .
Synthesis Analysis
The synthesis of this compound involves a series of steps. The production of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals was discussed . The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the production of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is also discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 314.77, a density of 1.34, a boiling point of 545.8±50.0 °C (Predicted), a flash point of 283.916°C, and a refractive index of 1.675 .Scientific Research Applications
Agricultural Chemistry: Herbicide Development
The compound is utilized in the synthesis of pyraclonil , an herbicide that exhibits excellent control over both susceptible and resistant weed populations . It operates by inhibiting protoporphyrinogen oxidase, an enzyme critical for chlorophyll synthesis in plants, thereby preventing weed growth in crops like rice, fruits, and vegetables.
Medicinal Chemistry: Drug Research
This chemical scaffold is employed in drug discovery, particularly as a core structure in the development of new pharmaceuticals . Its unique structure allows for the creation of a variety of derivatives, which can be screened for therapeutic activity across a range of diseases.
Biochemistry: Enzyme Inhibition Studies
As an inhibitor of certain enzymes, this compound is valuable in biochemical research to understand enzyme mechanisms and to develop enzyme-based assays for various biological studies .
Chemical Synthesis: Building Blocks
This compound serves as a building block in chemical synthesis, providing a versatile starting point for the construction of complex molecules. Its reactivity can be harnessed to create a wide array of chemical entities with potential applications in various fields of chemistry .
Future Directions
The future directions for this compound could involve further modification of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups . Additionally, the compound’s potential as an inhibitor of Hepatitis B Virus suggests it could be further explored for therapeutic applications .
properties
IUPAC Name |
3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-11-3-1-2-10(8-11)14(19)17-12-5-7-18-13(9-12)4-6-16-18/h1-4,6,8,12H,5,7,9H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXUCMHAHMLHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide |
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